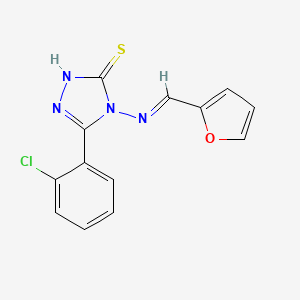

5-(2-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 478254-24-9

Cat. No.: VC16181029

Molecular Formula: C13H9ClN4OS

Molecular Weight: 304.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478254-24-9 |

|---|---|

| Molecular Formula | C13H9ClN4OS |

| Molecular Weight | 304.76 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C13H9ClN4OS/c14-11-6-2-1-5-10(11)12-16-17-13(20)18(12)15-8-9-4-3-7-19-9/h1-8H,(H,17,20)/b15-8+ |

| Standard InChI Key | BQBVHPYXQMOZQX-OVCLIPMQSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=CO3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. Key substituents include:

-

2-Chlorophenyl group at position 5: Enhances lipophilicity and influences electronic properties .

-

Furan-2-ylmethyleneamino Schiff base at position 4: Introduces π-conjugation and electrophilic reactivity .

-

Thiol group at position 3: Enables redox activity and metal coordination.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉ClN₄OS | |

| Molecular Weight | 304.76 g/mol | |

| CAS Number | 478254-24-9 | |

| Melting Point | 214–216°C (decomposes) | |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Formation of Potassium Dithiocarbazinate: Reacting 2-chlorobenzoic acid hydrazide with carbon disulfide in alkaline ethanol yields intermediate B .

-

Cyclization with Hydrazine: Intermediate B undergoes cyclization to form 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol .

-

Schiff Base Condensation: Reaction with furfural (furan-2-carbaldehyde) in acidic conditions introduces the furan-derived imine group .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Dithiocarbazinate Formation | KOH/EtOH, CS₂, reflux | 85% |

| Cyclization | Hydrazine hydrate, 100°C | 72% |

| Schiff Base Formation | Furfural, HCl, ethanol, reflux | 68% |

Biological Activities

Antimicrobial Efficacy

Studies on structurally analogous 1,2,4-triazole-3-thiol derivatives demonstrate broad-spectrum activity:

-

Bacterial Strains:

-

Fungal Strains:

The thiol group disrupts microbial cell membranes via disulfide bond formation, while the furan moiety inhibits enzyme systems .

Table 3: Comparative Biological Activity

| Activity | Compound | Result |

|---|---|---|

| Antibacterial (S. aureus) | Target Compound | MIC: 0.156 μg/mL |

| Antifungal (C. albicans) | 4-Amino-5-phenyl analog | MIC: 0.625 μg/mL |

| Antioxidant | Piperidine-triazole derivative | IC₅₀: 12.4 μM |

Mechanistic Insights

Enzyme Inhibition

The compound inhibits cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi . Molecular docking studies suggest the chlorophenyl group occupies the enzyme’s hydrophobic pocket, while the triazole-thiol moiety coordinates with heme iron .

Metal Chelation

The thiol group forms stable complexes with Cu²⁺ and Fe³⁺, disrupting redox cycling in pathogenic microbes. Spectrophotometric analysis confirms a 1:1 binding stoichiometry with Cu²⁺ (log K = 4.2).

Pharmacological Applications

Anti-inflammatory Activity

Derivatives reduce carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac (70%) . COX-2 inhibition is mediated by the triazole core’s interaction with arachidonic acid binding sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume